Chain Length (DP8) Distinguishes Arabinooctaose from Shorter Linear Arabino-Oligosaccharides (DP2–DP7)
Arabinooctaose is the longest commercially available linear arabino-oligosaccharide standard, with a degree of polymerization (DP) of 8. This distinguishes it from arabinohexaose (DP6, CAS 190852-26-7) and arabinoheptaose (DP7, CAS 190852-27-8), the nearest linear comparators . The additional arabinofuranosyl unit extends the molecular length, enabling it to fully occupy the binding clefts of both AbnE (arabino-oligosaccharide binding protein) and AbnA (GH43 arabinanase), as visualized in co-crystal structures where electron density is observed for all eight sugar residues [1][2].
| Evidence Dimension | Degree of polymerization (number of L-arabinofuranosyl units) |
|---|---|
| Target Compound Data | DP = 8 (C₄₀H₆₆O₃₃, MW 1074.9 Da) |
| Comparator Or Baseline | Arabinohexaose DP = 6 (CAS 190852-26-7); Arabinoheptaose DP = 7 (CAS 190852-27-8) |
| Quantified Difference | Arabinooctaose has 33% more arabinose units than arabinohexaose (DP6) and 14% more than arabinoheptaose (DP7). |
| Conditions | Structural identity confirmed by mass spectrometry and co-crystallization with AbnE (PDB 6RKJ, resolution 1.60 Å) and AbnA (PDB 5HO9, resolution 2.85 Å). |
Why This Matters
The extended DP8 chain is required for complete occupancy of the AbnE binding cleft, making arabinooctaose the minimal oligosaccharide that fully mimics the natural polymeric substrate in structural and binding studies.
- [1] RCSB PDB. 6RKJ: The crystal structure of AbnE, an arabino-oligosaccharide binding protein, in complex with arabinooctaose. Resolution 1.60 Å. View Source
- [2] RCSB PDB. 5HO9: Structure of truncated AbnA (domains 1–3), a GH43 arabinanase from Geobacillus stearothermophilus, in complex with arabinooctaose. Resolution 2.85 Å. View Source
